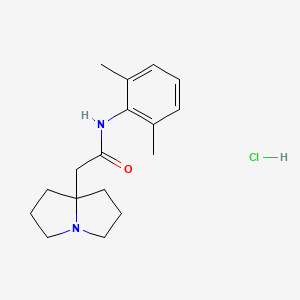

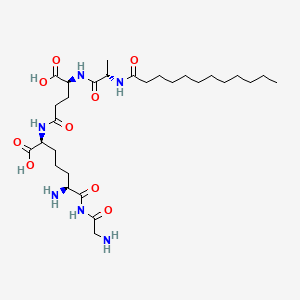

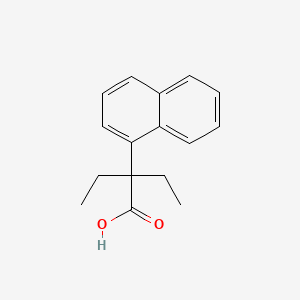

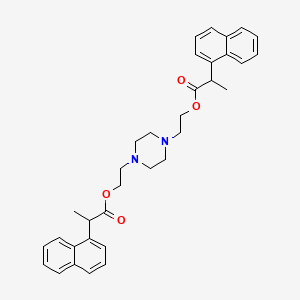

![molecular formula C11H9N5 B1677961 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-30-5](/img/structure/B1677961.png)

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

説明

“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemiluminescent compound with antifilarial properties and an affinity for the adenosine receptor . It has a CAS Number of 5334-30-5 and a molecular weight of 211.23 .

Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the formula C5H5N5 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) .

Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . This method provided the desired products with moderate to good yields .

Physical And Chemical Properties Analysis

“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 211.23 . It has a boiling point of 214-217 . The compound is stored at ambient temperature .

科学的研究の応用

Molecular Structure and IR Frequencies

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its molecular structure and infrared (IR) frequencies. Investigations using Hartree Fock and density functional theory methods have provided insights into its optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. This compound exhibits a small HOMO–LUMO energy gap, indicating high chemical reactivity and internal charge transfer (Shukla, Yadava, & Roychoudhury, 2015).

Synthesis and Antibacterial Activity

The compound has been synthesized in various forms, with studies exploring its reactivity towards other chemical agents. Additionally, some synthesized derivatives of this compound have shown significant antibacterial activity, highlighting its potential in antimicrobial applications (Rahmouni et al., 2014).

Promising Biological Activity

New hybrid compounds incorporating 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized, with one such compound showing promising biological activity. This highlights its potential in the development of new therapeutic agents (Noh, Kim, & Song, 2020).

Anticancer Activity

Derivatives of this compound have been tested for their antitumor activity, with some showing inhibitory effects on human breast adenocarcinoma cell lines. This suggests its utility in cancer research and potential for developing new cancer therapies (Abdellatif et al., 2014).

Synthesis for Cytotoxic Inhibition

Various derivatives have been synthesized and evaluated for their cytotoxic effect using cervical adenocarcinoma cell lines. The versatility in synthesis and the observed cytotoxic effects suggest potential pharmaceutical applications (Rahmouni et al., 2014).

Anti-Cancer and CDK9 Inhibition

Studies on derivatives also include their anti-proliferative activities in cancer cell lines, with some compounds exhibiting potent CDK9 inhibitory activities. This underlines the compound's relevance in cancer treatment research (Lukasik et al., 2012).

Antibacterial Agent Research

Further research into the synthesis and structure-activity relationship analysis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines indicates potential as antibacterial agents. Computational studies have been used to understand the relationship between the molecule's properties and its inhibitory effects on bacteria (Beyzaei et al., 2017).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

Some synthesized derivatives of pyrazolo[3,4-d]pyrimidine have been tested for their ability to inhibit acetylcholinesterase and carbonic anhydrase, showing significant potency. This suggests applications inneurological and metabolic disorder treatments (Aydin, Anil, & Demir, 2021).

Anti-Mycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidines, a related class, reveals their potential as inhibitors of mycobacterial ATP synthase, which is crucial for treating Mycobacterium tuberculosis. This indicates the broader potential of pyrazolo pyrimidines in addressing infectious diseases (Sutherland et al., 2022).

Catalytic Synthesis for Medicinal Chemistry

Catalytic methods have been developed for synthesizing derivatives of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, facilitating the creation of compounds for pharmaceutical research. These methods emphasize the compound's versatility and efficiency in synthesis (Heravi, Motamedi, Bamoharram, & Seify, 2007).

Src Inhibition in Cancer Research

Studies on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have identified compounds with high inhibitory potency against Src kinase, a target in triple-negative breast cancer treatment. This further highlights the compound's relevance in oncology (Zhang et al., 2015).

Cycloaddition Reactions in Pharmaceutical Development

Research into the cycloaddition reactions of N-substituted derivatives has led to novel isoxazolines and isoxazoles. This demonstrates the compound's utility in creating diverse chemical structures for potential pharmaceutical applications (Rahmouni et al., 2014).

Nanocatalyst in Synthesis

The use of acidic cesium salt of Preyssler nanoparticles as a green and recyclable nanocatalyst for the synthesis of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine derivatives showcases innovative approaches in green chemistry and nanotechnology (Bamoharram et al., 2014).

将来の方向性

Future research could focus on the synthesis of new heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity . This suggests that these compounds could be further optimized as potential anticancer agents .

特性

IUPAC Name |

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPIZPUTYIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274448 | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Liquid | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

5334-30-5, 1345-16-0 | |

| Record name | 5334-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt aluminate blue spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。